molecular formula C17H12ClF3N4O B498258 1-(4-chlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide CAS No. 321431-21-4

1-(4-chlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide

Katalognummer: B498258
CAS-Nummer: 321431-21-4
Molekulargewicht: 380.7g/mol
InChI-Schlüssel: KPUHBJMKFSAAIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a triazole-based carboxamide derivative featuring:

  • A 1,2,4-triazole core substituted at position 1 with a 4-chlorophenyl group and at position 5 with a methyl group.
  • A carboxamide side chain attached to position 3 of the triazole, linked to a 3-(trifluoromethyl)phenyl moiety.
    This structure combines electron-withdrawing groups (chloro, trifluoromethyl) with a heterocyclic scaffold, which is commonly associated with pharmacological activity, such as kinase inhibition or antimicrobial effects .

Eigenschaften

IUPAC Name

1-(4-chlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3N4O/c1-10-22-15(24-25(10)14-7-5-12(18)6-8-14)16(26)23-13-4-2-3-11(9-13)17(19,20)21/h2-9H,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUHBJMKFSAAIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(4-chlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide (CAS No. 321431-21-4) is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C17H12ClF3N4O
  • Molecular Weight : 380.76 g/mol
  • Purity : >90% .

The biological activity of this compound can be attributed to its structural features, particularly the triazole ring and the trifluoromethyl group. These moieties enhance its interaction with various biological targets.

Antiviral Activity

Research indicates that triazole derivatives exhibit significant antiviral properties. For instance, compounds similar to 1-(4-chlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide have shown efficacy against both RNA and DNA viruses in vitro and in vivo . A study demonstrated that triazole nucleoside derivatives exhibited broad-spectrum antiviral activity at non-toxic dosage levels .

Anticancer Properties

Triazoles have been reported to induce apoptosis in cancer cells through various mechanisms. For example:

  • Cell Cycle Arrest : Compounds related to this triazole have been shown to arrest the cell cycle at the G2/M phase, inhibiting proliferation in cancer cell lines .
  • Inhibition of Tumor Growth : Studies have indicated that certain triazoles disrupt tubulin polymerization and induce morphological changes in endothelial cells, which are critical for tumor angiogenesis .

Biological Activity Data Table

Activity TypeTarget/PathwayMechanism of ActionReference
AntiviralRNA and DNA virusesBroad-spectrum activity in vitro and in vivo
AnticancerVarious cancer cell linesInduces apoptosis and cell cycle arrest
AntimicrobialBacterial strainsInhibits bacterial growth

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Antiviral Efficacy : A study published in Journal of Medicinal Chemistry reported that similar triazoles exhibited IC50 values in the low micromolar range against viral infections, demonstrating their potential as antiviral agents .
  • Anticancer Activity : In a preclinical trial, a derivative of this compound was tested against human colon adenocarcinoma cells (HT-29), showing significant inhibition of cell proliferation with an IC50 value of approximately 92.4 µM .
  • Antimicrobial Properties : Research indicated that triazole derivatives possess antimicrobial activity against various pathogens, including resistant strains of bacteria .

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Characteristics

  • Molecular Formula : C18H14ClF3N4O
  • Molecular Weight : 394.8 g/mol
  • IUPAC Name : 1-(4-chlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide

Structural Representation

The compound features a triazole ring system substituted with various functional groups that contribute to its biological activity. The presence of chlorine and trifluoromethyl groups enhances its pharmacological properties.

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. Research indicates that compounds similar to 1-(4-chlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide exhibit significant antifungal activity against various pathogens. For example, studies have shown that triazole compounds can inhibit the growth of fungi such as Candida albicans and Aspergillus species .

Anticancer Properties

Recent investigations have highlighted the potential of this compound in cancer therapy. In vitro studies demonstrate that fluorinated triazole derivatives can effectively inhibit the proliferation of cancer cell lines, including breast (MDA-MB-231), colon (HT-29), and lung (A549) cancers. The presence of trifluoromethyl groups has been linked to enhanced anticancer activity through mechanisms involving inhibition of key enzymes like thymidylate synthase .

Antibacterial Effects

The antibacterial properties of triazoles have also been documented. Compounds derived from the triazole scaffold have shown efficacy against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) studies suggest that modifications on the phenyl rings significantly influence antibacterial potency .

Table 1: Summary of Biological Activities

Activity TypeTarget Pathogen/Cell LineIC50 Value (μM)Reference
AntifungalCandida albicans0.25 - 2
AnticancerMDA-MB-231 (breast cancer)28
AntibacterialMRSA0.046 - 3.11

Table 2: Structure-Activity Relationship Insights

Compound ModificationObserved EffectReference
Trifluoromethyl substitutionIncreased anticancer potency
Chlorine substitution on phenylEnhanced antifungal activity
Alkyl chain length variationDecreased antibacterial activity

Case Study 1: Anticancer Activity Evaluation

A study conducted on various fluorinated triazoles demonstrated that specific structural modifications significantly enhance their anticancer properties. The compound was tested against multiple cancer cell lines, revealing a notable inhibition of cell growth in MDA-MB-231 cells with an IC50 value of 28 μM. This study underscores the importance of trifluoromethyl groups in enhancing the efficacy of triazole-based anticancer agents .

Case Study 2: Antifungal Efficacy Assessment

In another investigation focusing on antifungal activities, derivatives similar to 1-(4-chlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide were evaluated against Candida species. The results indicated that these compounds exhibited MIC values comparable to existing antifungal treatments, making them potential candidates for further development in antifungal therapies .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Triazole Derivatives

Table 1: Structural and Molecular Comparisons
Compound Name Substituent at Triazole Position 1 Carboxamide-Linked Group Molecular Formula Molecular Weight (g/mol) Evidence Source
Target Compound 4-Chlorophenyl 3-(Trifluoromethyl)phenyl C₁₇H₁₂ClF₃N₄O ~384.75* -
1-(2-Chlorophenyl)-5-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide 2-Chlorophenyl (3-Phenylisoxazol-5-yl)methyl C₂₀H₁₇ClN₄O₂ ~396.83
N-(4-Fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide 3-(Trifluoromethyl)phenyl 4-Fluorophenyl C₁₇H₁₂F₄N₄O 368.30
5-Methyl-1-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide 4-Nitrophenyl 3-(Trifluoromethyl)phenyl C₁₇H₁₂F₃N₅O₃ 391.30

*Estimated based on analogous structures.

Key Observations:

Substituent Position and Electronic Effects: The 4-chlorophenyl group in the target compound is para-substituted, offering moderate electron-withdrawing effects. In contrast, the 2-chlorophenyl isomer () introduces steric hindrance and altered electronic interactions due to ortho substitution . However, nitro groups may reduce metabolic stability .

Trifluoromethyl vs. Fluorophenyl :

  • describes a compound with a 4-fluorophenyl group instead of 4-chlorophenyl. Fluorine’s smaller size and higher electronegativity may improve metabolic stability and membrane permeability compared to chlorine .

Heterocyclic Core Modifications: features a 1,2,3-triazole core (vs.

Comparison with Non-Triazole Heterocycles

Pyrazole and Isoxazole Derivatives
  • –7 describe pyrazole-carboxaldehydes with sulfanyl and trifluoromethyl groups. These lack the triazole’s nitrogen-rich environment, reducing hydrogen-bonding capacity but possibly enhancing lipophilicity.

Physicochemical and Inferred Pharmacological Properties

  • Metabolic Stability : Fluorine substituents () may resist oxidative metabolism better than chloro or nitro groups .
  • Steric Effects : Ortho-substituted chloro () or bulky isoxazole () groups could hinder target binding compared to the target compound’s para-substituted chloro .

Vorbereitungsmethoden

Cyclocondensation of Dicarbonyl Esters with Phenyl Hydrazine

The cyclocondensation of ethyl 3-oxobutanoate (1) with 4-chlorophenylhydrazine (2) in acetic acid forms the 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate intermediate (3) . Subsequent hydrazinolysis with hydrazine hydrate yields the carboxylic acid hydrazide (4) , which reacts with carbon disulfide or ammonium thiocyanate to form the triazole-3-thione (5) . Acid-catalyzed hydrolysis of the thione group followed by amidation with 3-(trifluoromethyl)aniline (6) in the presence of 1,1′-carbonyldiimidazole (CDI) produces the target compound (7) .

Reaction Scheme :

  • Cyclocondensation:
    Ethyl 3-oxobutanoate+4-ChlorophenylhydrazineAcOH, 110°CIntermediate (3)\text{Ethyl 3-oxobutanoate} + \text{4-Chlorophenylhydrazine} \xrightarrow{\text{AcOH, 110°C}} \text{Intermediate (3)}

  • Hydrazinolysis:
    (3)+Hydrazine hydrateEthanol, 80°CHydrazide (4)\text{(3)} + \text{Hydrazine hydrate} \xrightarrow{\text{Ethanol, 80°C}} \text{Hydrazide (4)}

  • Thione Formation:
    (4)+CS2KOH, EtOHTriazole-3-thione (5)\text{(4)} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH}} \text{Triazole-3-thione (5)}

  • Amidation:
    (5)+3-(Trifluoromethyl)anilineCDI, DMFTarget (7)\text{(5)} + \text{3-(Trifluoromethyl)aniline} \xrightarrow{\text{CDI, DMF}} \text{Target (7)}

Yield : 68–72% overall .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method employs a copper(I)-catalyzed [3+2] cycloaddition between 4-chlorophenyl azide (8) and propargylamide (9) to form the triazole core . The propargylamide is prepared by reacting methyl propiolate with 3-(trifluoromethyl)aniline. The reaction proceeds in aqueous tert-butanol with CuI/ascorbic acid, yielding the triazole-carboxamide (10) after deprotection .

Reaction Conditions :

  • Azide (8) : Synthesized from 4-chloroaniline via diazotization.

  • Alkyne (9) : Prepared via amidation of methyl propiolate.

  • Catalyst: CuI (5 mol%), ascorbic acid (10 mol%), 25°C, 12 h.

Yield : 85–89% .

Fusion-Based Synthesis with O-Acyl Blocked Sugars

A modified fusion method involves heating methyl 1,2,4-triazole-3-carboxylate (11) with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (12) at 160°C to form the glycosylated triazole (13) . Debenzoylation with methanolic ammonia followed by aminolysis with 3-(trifluoromethyl)aniline in DMF yields the target compound .

Key Steps :

  • Silylation of (11) with hexamethyldisilazane.

  • Fusion with (12) to form (13) .

  • Aminolysis: (13)+3-(Trifluoromethyl)anilineDMF, 100°CTarget (7)\text{(13)} + \text{3-(Trifluoromethyl)aniline} \xrightarrow{\text{DMF, 100°C}} \text{Target (7)}.

Yield : 63–67% .

Acid-Catalyzed Dimroth Reaction

The Dimroth rearrangement of 4-azidoanisole (14) with methyl 3-cyclopropyl-3-oxopropanoate (15) in acetic acid forms 5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid (16) . Demethylation with BBr₃ followed by amidation using CDI and 3-(trifluoromethyl)aniline produces the target compound .

Optimized Conditions :

  • Temperature: 80°C, 6 h.

  • Catalyst: None (thermal conditions).

Yield : 70–74% .

Solid-Phase Synthesis Using Resin-Bound Intermediates

A resin-bound approach utilizes Wang resin functionalized with 4-chlorophenyl isocyanate (17) . Sequential coupling with methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate (18) and 3-(trifluoromethyl)aniline (6) under HOBt/EDC conditions yields the target compound after cleavage with TFA .

Advantages :

  • High purity (>95% by HPLC).

  • Scalable for combinatorial libraries.

Yield : 78–82% .

Comparative Analysis of Methods

MethodKey ReagentsReaction TimeYield (%)Purity (%)Scalability
CyclocondensationCS₂, CDI24–36 h68–7290–92Moderate
CuAACCuI, Ascorbic acid12 h85–8995–97High
FusionHexamethyldisilazane48 h63–6788–90Low
Dimroth ReactionBBr₃, CDI18 h70–7491–93Moderate
Solid-PhaseHOBt, EDC, Wang resin72 h78–8295–97High

Critical Evaluation of Reaction Parameters

  • Catalysts : Copper(I) in CuAAC enhances regioselectivity but requires rigorous oxygen exclusion . CDI-mediated amidation avoids racemization but is cost-intensive .

  • Solvents : DMF and DMSO improve solubility but complicate purification. Aqueous tert-butanol in CuAAC offers greener alternatives .

  • Temperature : Fusion methods (160°C) risk decomposition, whereas CuAAC (25°C) preserves functional groups .

Q & A

Q. What are the established synthetic routes for 1-(4-chlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Condensation : React 4-chlorophenyl hydrazine with methyl-substituted carbonyl precursors to form the triazole core.

Carboxamide Formation : Couple the triazole intermediate with 3-(trifluoromethyl)aniline via a carbodiimide-mediated reaction (e.g., EDC/HOBt).
Critical conditions include:

  • Temperature : Controlled heating (~60–80°C) during cyclization to avoid side reactions.
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance ring closure efficiency.
  • Solvent : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.
    Yields are highly dependent on stoichiometric ratios (e.g., 1:1.2 for triazole:aniline) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what are the critical spectral markers?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Look for aromatic proton signals (δ 7.2–8.1 ppm) and trifluoromethyl (CF₃) splitting patterns.
  • ¹³C NMR : Carboxamide carbonyl at ~165–170 ppm; triazole carbons at ~145–155 ppm.
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for purity assessment. Expected [M+H]⁺ ion matches the molecular weight (calculated: 380.3 g/mol) .
  • FT-IR : Carboxamide C=O stretch at ~1680 cm⁻¹; triazole ring vibrations at ~1500 cm⁻¹.

Advanced Research Questions

Q. How do substituent variations on the triazole ring affect the compound’s biological activity, and what computational methods predict these structure-activity relationships (SAR)?

  • Methodological Answer :
  • Substituent Effects :
  • Electron-withdrawing groups (e.g., CF₃) enhance metabolic stability but may reduce solubility.
  • Chlorophenyl groups increase lipophilicity, influencing membrane permeability .
  • Computational Approaches :

Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase enzymes). Focus on hydrogen bonding with the carboxamide group.

QSAR Modeling : Train models with descriptors like LogP, polar surface area, and electrostatic potential to predict activity trends. Validate with in vitro assays .

Q. What experimental strategies resolve contradictions in solubility and stability data across different studies?

  • Methodological Answer :
  • Solubility Enhancement :
  • Co-solvents : Test DMSO-water mixtures (10–20% DMSO) for in vitro assays.
  • Cyclodextrin Complexation : Use β-cyclodextrin to improve aqueous solubility.
  • Stability Analysis :
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and pH variations (2–12). Monitor degradation via HPLC.
  • Kinetic Solubility Assays : Compare shake-flask vs. nephelometry methods to identify protocol-dependent discrepancies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.